molecular formula C17H19N3O4 B2844646 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1795484-52-4

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2844646
CAS No.: 1795484-52-4
M. Wt: 329.356
InChI Key: JTBJNRRMQCSCGS-UHFFFAOYSA-N
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Description

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) moiety and a tetrahydro-2H-pyran-4-ylmethyl (THP) substituent. The benzo[d][1,3]dioxole group is known for enhancing metabolic stability due to resistance to oxidative degradation, while the THP substituent—a six-membered oxygen-containing heterocycle—likely improves solubility and bioavailability compared to purely aromatic analogs. Its synthesis likely follows carboxamide coupling methodologies, as seen in analogous compounds .

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c21-17(13-1-2-15-16(7-13)24-11-23-15)19-14-8-18-20(10-14)9-12-3-5-22-6-4-12/h1-2,7-8,10,12H,3-6,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBJNRRMQCSCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the tetrahydro-2H-pyran group: This step involves the reaction of the pyrazole derivative with tetrahydro-2H-pyran-4-ylmethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the benzo[d][1,3]dioxole moiety: This can be done through a coupling reaction using benzo[d][1,3]dioxole-5-carboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring and the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and related pyrazole carboxamide derivatives from the literature:

Compound Core Structure Substituents Molecular Formula Melting Point (°C) Key Features
Target Compound Benzo[d][1,3]dioxole-5-carboxamide N1: (Tetrahydro-2H-pyran-4-yl)methyl
C4: Amide linkage to benzo[d][1,3]dioxole
C₁₈H₂₁N₃O₅ (hypothesized) Not reported Combines metabolic stability (methylenedioxy) and enhanced solubility (THP).
3a () Pyrazole-4-carboxamide N1: Phenyl
C5: 3-Methyl, 5-chloro
C₂₁H₁₅ClN₆O 133–135 Aromatic substituents; moderate yield (68%).
3d () Pyrazole-4-carboxamide N1: 4-Fluorophenyl
C5: 3-Methyl, 5-chloro
C₂₁H₁₄ClFN₆O 181–183 Electron-withdrawing fluorine enhances polarity; higher mp vs. 3a.
9e () Pyrazole-3-carboxamide N1: Tetrahydro-2H-pyran-4-yl
C3: Bromophenyl, methyl
C₂₃H₂₁BrN₄O₂ 188–190 THP substituent confers rigidity; higher mp suggests crystalline stability.
EP 3 532 474 B1 () Benzamide THP-substituted benzamide with triazolopyridine Not fully specified Not reported Demonstrates pharmaceutical use of THP groups in solubility optimization.

Structural and Functional Insights

THP Substituent :

  • The THP group in the target compound and 9e () introduces a saturated oxygen heterocycle, which enhances solubility compared to aromatic substituents (e.g., phenyl in 3a). This is critical for improving oral bioavailability in drug candidates .
  • The rigidity of the THP ring may contribute to higher melting points (e.g., 188–190°C for 9e vs. 133–135°C for 3a), suggesting improved crystalline stability .

Benzo[d][1,3]dioxole vs. Halogenated Aromatics: The methylenedioxy group in the target compound is metabolically resistant, unlike chlorophenyl or fluorophenyl groups in 3a–3d, which may undergo oxidative dehalogenation .

Synthetic Methodologies :

  • The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt), as used in and for analogous pyrazole carboxamides. Yields for such reactions range from 62–71%, suggesting moderate efficiency .

Hypothesized Pharmacological Implications

  • Solubility : The THP group in the target compound may confer better aqueous solubility than purely aromatic analogs (e.g., 3a–3d), aligning with trends observed in EP 3 532 474 B1 ().
  • Target Binding : The THP group’s conformational flexibility could allow better interaction with hydrophobic binding pockets, while the methylenedioxy group may engage in π-π stacking or hydrogen bonding .

Biological Activity

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Tetrahydro-2H-pyran ring
  • Pyrazole ring
  • Benzo[d][1,3]dioxole moiety

These structural components contribute to its diverse biological activities and interactions with various molecular targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound is believed to modulate several biological pathways, including:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could interact with various receptors, influencing cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of pyrazole compounds, including those similar to this compound, show significant anti-proliferative effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) and PC-3 (prostate cancer) cells exhibited reduced viability upon treatment with related pyrazole derivatives in MTT assays .

Research Findings

A summary of recent research findings related to the biological activity of similar compounds is presented in the table below:

Study Biological Activity Cell Lines/Organisms Findings
AnticancerMCF-7, PC-3Significant anti-proliferative effects observed.
AntimicrobialVarious bacteriaEffective against biofilms formed by both Gram-positive and Gram-negative bacteria.
Enzyme InteractionVariousPotential inhibition of key metabolic enzymes.

Case Studies

In a notable study involving the synthesis and evaluation of pyrazole derivatives, researchers found that modifications to the pyrazole ring significantly influenced anticancer activity. Compounds with specific substituents demonstrated enhanced efficacy against cancer cell lines while maintaining low toxicity towards normal cells.

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